![molecular formula C21H21N5O4 B2970704 benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887464-74-6](/img/structure/B2970704.png)

benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

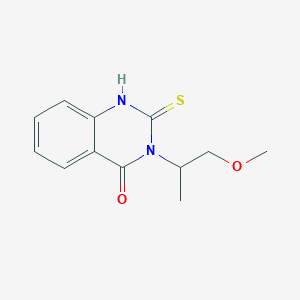

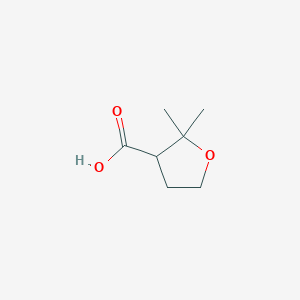

The compound is a complex organic molecule that contains several functional groups, including a benzyl group, an allyl group, and a purine derivative. The benzyl group is a common substituent in organic chemistry, consisting of a phenyl group attached to a methylene bridge . The allyl group is a substituent with the structural formula −CH2−HC=CH2, consisting of a methylene bridge attached to a vinyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The allyl group, for instance, is known to form a conjugated π electron system, which can result in a stable cation .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing allyl groups are known to undergo allylic oxidations, ene reactions, and the Tsuji–Trost reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement and interaction of its functional groups. For instance, compounds containing allyl groups are known to be more reactive due to the weakened C−H bonds .Applications De Recherche Scientifique

Synthesis and Catalytic Properties

Research into imidazolium-bridged cyclodextrin dimers, including compounds related to the specified chemical structure, highlights their utility in catalyzing the hydrolytic cleavage of p-nitrophenyl alkanoates. These studies demonstrate the compounds' dimensional recognition ability and substrate selectivity, providing insights into their potential applications in synthetic organic chemistry and enzyme mimicry (Luo et al., 2010).

Antimicrobial Activity

Another study focuses on the synthesis of 2-(chromon-3-yl)imidazole derivatives, including structures akin to the specified chemical compound, and evaluates their potential as antimicrobial agents. The research reveals significant inhibitory activity against various pathogenic bacterial and fungal strains, suggesting the compound's relevance in developing new antimicrobial agents (Sharma et al., 2017).

Local Anesthetic Agents

A study on the synthesis of functionalized 1,2,4,5-tetrasubstituted imidazole derivatives, related to the chemical structure , explores their application as local anesthetic agents. This research compares their efficacy to lidocaine, indicating the compound's potential in medical applications, particularly in anesthesia (Ran et al., 2015).

A3 Adenosine Receptor Antagonism

Investigations into 2-heterocyclyl-imidazo[2,1-i]purin-5-one derivatives, closely related to the given chemical structure, highlight their role as potent and selective antagonists of the human A3 adenosine receptor. Such studies are crucial for the development of therapeutic agents targeting cardiovascular diseases, inflammatory disorders, and cancer (Baraldi et al., 2011).

Mécanisme D'action

Propriétés

IUPAC Name |

benzyl 2-(4,7-dimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4/c1-4-10-24-14(2)11-25-17-18(22-20(24)25)23(3)21(29)26(19(17)28)12-16(27)30-13-15-8-6-5-7-9-15/h4-9,11H,1,10,12-13H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOPORGZRRCKEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC(=O)OCC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2970623.png)

![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970626.png)

![1-[1-(2-Hydroxy-3-piperazin-1-ylpropyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone hydrochloride](/img/structure/B2970629.png)

![2-(8-(2,5-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2970635.png)

![3-methyl-5-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2970636.png)

![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2-furamide](/img/structure/B2970639.png)

![N-(3,4-dimethylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2970643.png)